molecular formula C11H11ClN4O2 B14911044 n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

Cat. No.: B14911044
M. Wt: 266.68 g/mol
InChI Key: BJQPJNFDCZKBTB-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a nitro group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves the following steps:

    Chlorobenzylation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the imidazole derivative in the presence of a base such as sodium hydroxide.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorobenzylation, and methylation processes, often carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, sodium hydroxide.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Major Products Formed

    Reduction: Formation of N-(4-Chlorobenzyl)-1-methyl-4-amino-1H-imidazol-5-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine has several

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3

InChI Key

BJQPJNFDCZKBTB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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